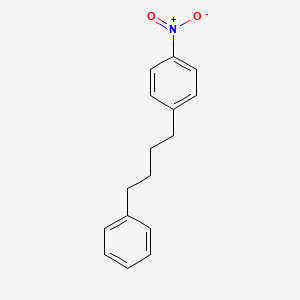
1-Nitro-4-(4-phenylbutyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Nitro-4-(4-phenylbutyl)benzene is an aromatic nitro compound characterized by the presence of a nitro group (-NO2) attached to a benzene ring, which is further substituted with a 4-phenylbutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Nitro-4-(4-phenylbutyl)benzene can be synthesized through a multi-step process involving the nitration of 4-(4-phenylbutyl)benzene. The nitration reaction typically involves the use of concentrated sulfuric acid and nitric acid, which act as nitrating agents. The reaction is highly exothermic and requires careful control of temperature and reaction conditions to ensure the desired product is obtained .
Industrial Production Methods: These processes often require specialized equipment to handle the exothermic nature of the reaction and to ensure safety and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Nitro-4-(4-phenylbutyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro group is a strong electron-withdrawing group, making the benzene ring less reactive towards electrophilic aromatic substitution.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst (e.g., iron(III) bromide) can be used.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Reduction: 1-Amino-4-(4-phenylbutyl)benzene.
Oxidation: Benzoic acid derivatives.
Scientific Research Applications
1-Nitro-4-(4-phenylbutyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Nitro-4-(4-phenylbutyl)benzene primarily involves its interactions with molecular targets through its nitro group. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The compound’s electrophilic nature allows it to participate in reactions with nucleophiles, affecting molecular pathways and cellular functions .
Comparison with Similar Compounds
Nitrobenzene: A simpler nitroaromatic compound with a single nitro group attached to a benzene ring.
1-Nitro-4-(phenylmethoxy)benzene: Similar structure but with a phenylmethoxy group instead of a 4-phenylbutyl group.
1-Nitro-4-(phenylthio)benzene: Contains a phenylthio group instead of a 4-phenylbutyl group.
Uniqueness: 1-Nitro-4-(4-phenylbutyl)benzene is unique due to the presence of the 4-phenylbutyl group, which imparts distinct chemical and physical properties compared to other nitrobenzene derivatives.
Properties
CAS No. |
41125-34-2 |
|---|---|
Molecular Formula |
C16H17NO2 |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
1-nitro-4-(4-phenylbutyl)benzene |
InChI |
InChI=1S/C16H17NO2/c18-17(19)16-12-10-15(11-13-16)9-5-4-8-14-6-2-1-3-7-14/h1-3,6-7,10-13H,4-5,8-9H2 |
InChI Key |
FRBZIPCKMJIBNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


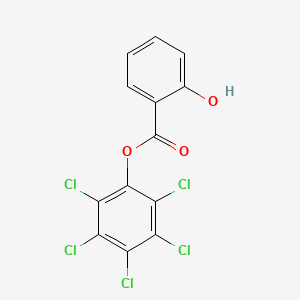

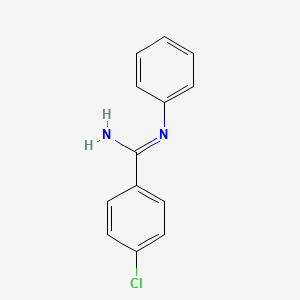

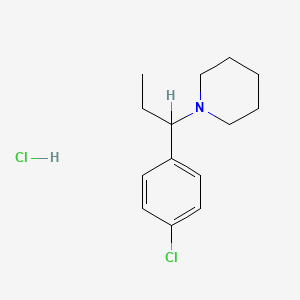
![5,8,9,10,10a,11-Hexahydro-6h-[1,3]dioxolo[4,5-h]pyrrolo[2,1-b][3]benzazepine](/img/structure/B14674903.png)
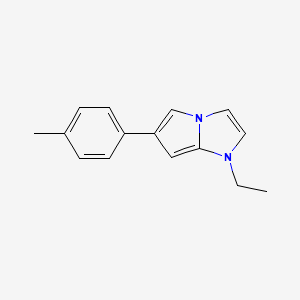
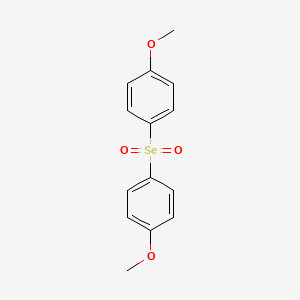
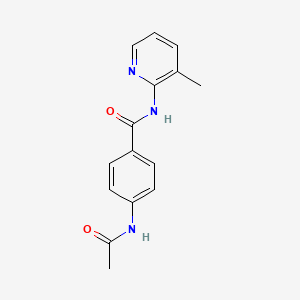
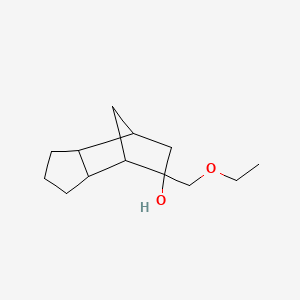
![6-[5-(4-Chlorophenyl)-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14674921.png)



